

Application Notes and Protocols for Urodynamic Studies in Rats Using Tolterodine Tartrate

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Compound of Interest

Compound Name: Tolterodine Tartrate

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These application notes provide a comprehensive guide to the use of **tolterodine tartrate** in urodynamic studies in rats. This document outlines detailed experimental protocols, presents quantitative data from various studies in a structured format, and visualizes key experimental workflows and signaling pathways.

Introduction

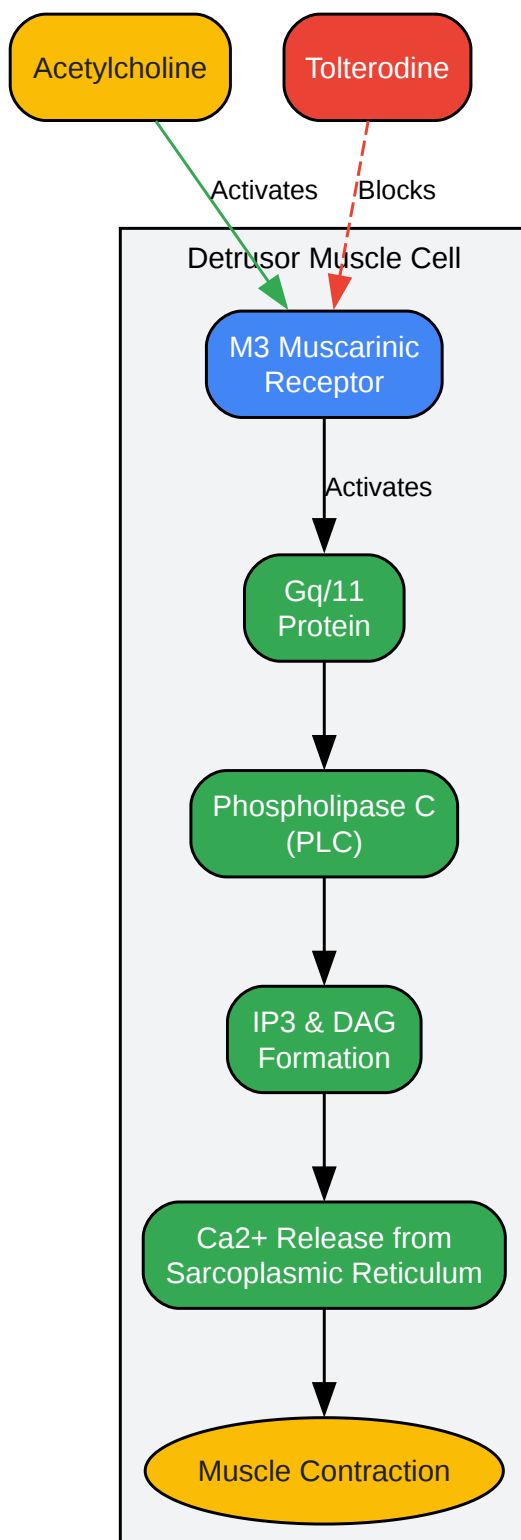
Tolterodine tartrate is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder (OAB), with symptoms of urinary frequency, urgency, and urge incontinence. [1][2] In preclinical research, rat models are frequently employed to study the effects of tolterodine on bladder function through urodynamic assessments. These studies are crucial for understanding the drug's mechanism of action and its therapeutic potential. Tolterodine and its active metabolite, 5-hydroxymethyltolterodine, exhibit high specificity for muscarinic receptors, leading to the inhibition of bladder contraction and a decrease in detrusor pressure.[2][3][4]

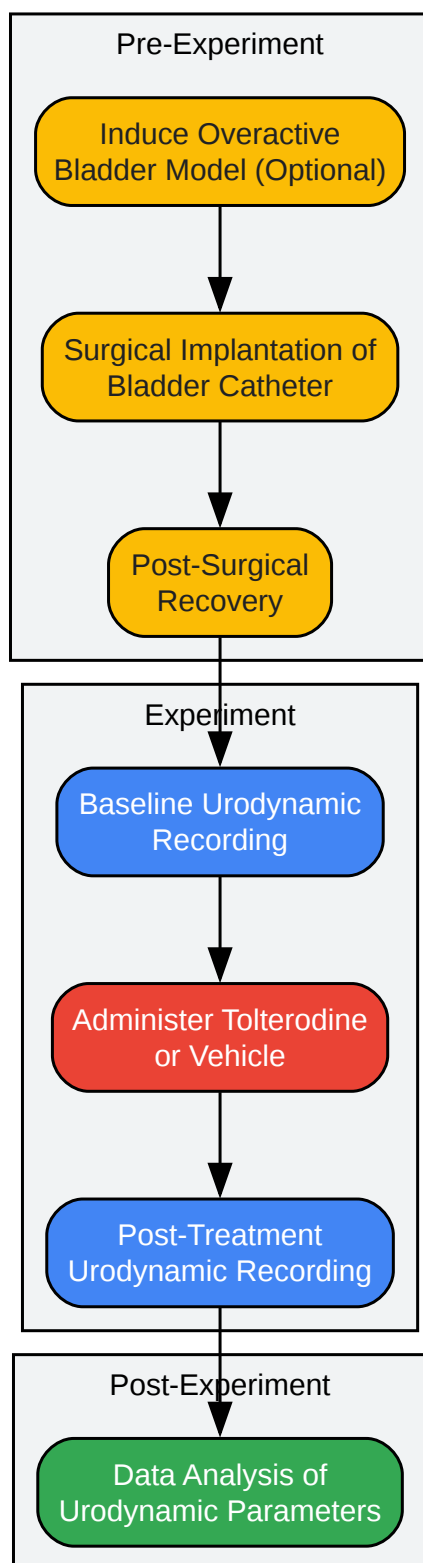
Mechanism of Action

Tolterodine functions by competitively blocking muscarinic receptors, particularly the M2 and M3 subtypes, in the detrusor muscle of the bladder. The binding of the neurotransmitter acetylcholine to these receptors normally triggers bladder muscle contraction. By inhibiting this interaction, tolterodine reduces involuntary bladder contractions, thereby increasing bladder capacity and decreasing the symptoms of OAB. While M3 receptors are primarily responsible

for mediating bladder contraction, M2 receptors, though more numerous, also play a role. The signaling pathway involves G-proteins and the RhoA/ROCK pathway, which are crucial for smooth muscle contraction.

Signaling Pathway of Muscarinic Receptor Antagonism in Bladder Detrusor Muscle





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